4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-
Description
Chemical Structure: The compound features a benzothiopyranone core with a sulfur atom in the thiopyran ring, a ketone group at position 4, and a methyl substituent at position 2 of the dihydro ring (Figure 1). Its molecular formula is C₁₀H₁₀OS, with a molecular weight of 178.25 g/mol (CAS 826-86-8) .
Properties
IUPAC Name |
2-methyl-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYYFHVHCXBCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342941 | |
| Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-86-8 | |
| Record name | 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one with suitable reagents to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
4H-1-Benzothiopyran derivatives have shown significant potential in medicinal chemistry due to their diverse biological activities:
- Antimicrobial Activity : Research indicates that these compounds exhibit antimicrobial properties against various pathogens. A study demonstrated that derivatives of benzothiopyran can inhibit bacterial growth effectively .
- Anticancer Properties : Some derivatives have been evaluated for their anticancer activity, showing promise in inhibiting tumor cell proliferation. For instance, structural modifications have been linked to enhanced cytotoxicity against cancer cell lines .
The biological activities of benzothiopyran derivatives extend beyond antimicrobial and anticancer effects:
- Antioxidant Properties : Compounds in this class have been studied for their ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Several studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
Chemical Applications
In addition to biological applications, 4H-1-benzothiopyran derivatives serve as valuable intermediates in organic synthesis:
- Building Blocks for Complex Molecules : They are utilized as precursors for synthesizing more complex organic molecules and heterocycles, contributing to advancements in organic chemistry .
Material Science
Research has also explored the use of benzothiopyran derivatives in material science:
- Fluorescent Probes : The unique photophysical properties of these compounds make them suitable for developing fluorescent probes used in biological imaging and diagnostics .
Case Study 1: Antimicrobial Activity
A study published in the International Journal of Research and Analytical Reviews evaluated various benzothiopyran derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the benzothiopyran structure significantly enhanced antibacterial efficacy compared to standard antibiotics .
Case Study 2: Anticancer Research
In a research article focusing on anticancer properties, derivatives of 4H-1-benzothiopyran were tested against multiple cancer cell lines. The findings revealed that specific substitutions on the thiopyran ring improved cytotoxicity and induced apoptosis in cancer cells, highlighting their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
(a) 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl- (CAS 771-17-5)
- Molecular Formula : C₁₀H₁₀OS (MW 178.25 g/mol) .
- Key Differences : Methyl at position 3 instead of 2.
- Impact : Altered steric effects may influence reactivity and binding interactions in biological systems.
(b) 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-methyl- (CAS 6948-34-1)
Functional Group Variations
(a) 6-Chloro-2-methyl-1-thiochromanone 1,1-dioxide (CAS 175205-44-4)
- Molecular Formula : C₁₀H₉ClO₃S (MW 244.70 g/mol) .
- Key Differences : Chloro substituent at position 6 and sulfone groups (1,1-dioxide).
- Impact : Increased polarity and oxidative stability due to sulfone groups; chloro substitution may enhance electrophilicity .
(b) Thiochroman-4-one (CAS 3528-17-4)
Heteroatom Substitution
4H-1-Benzopyran-4-one, 2,3-dihydro- (CAS 491-37-2)
- Molecular Formula : C₉H₈O₂ (MW 148.16 g/mol) .
- Key Differences : Oxygen instead of sulfur in the pyran ring.
- Impact: Boiling Point: Higher for the oxygen analog (calculated Tboil = 400.20 K vs. ~390–400 K for thiopyranones) . Electronic Properties: Sulfur’s larger atomic size and lower electronegativity increase electron density in the thiopyranone ring, enhancing nucleophilic reactivity .
Research Implications
- Drug Development: The 2-methyl thiopyranone’s balance of lipophilicity and reactivity makes it a candidate for protease inhibitors or kinase modulators .
- Material Science : Sulfur-containing analogs may exhibit unique photophysical properties for organic electronics .
- Analytical Challenges : Positional isomers require advanced NMR or X-ray crystallography for unambiguous identification .
Biological Activity
4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- (CAS No. 826-86-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound exhibits a range of biological activities, including:
- Antibacterial : Demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.
- Anticancer : Potential to inhibit tumor growth and proliferation in various cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, which can modulate biochemical pathways.
The biological effects of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
- Receptor Modulation : It interacts with specific receptors that regulate cellular responses, influencing processes such as apoptosis and cell proliferation.
- Antioxidant Activity : The presence of the benzothiopyran structure contributes to its ability to neutralize reactive oxygen species (ROS).
Antibacterial Activity
A study highlighted that derivatives of benzothiopyran exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14 to 17 mm . This indicates the compound's potential as a lead in developing new antibacterial agents.
Antioxidant Properties
Research utilizing DPPH and ABTS assays demonstrated that the compound effectively scavenges free radicals, showcasing its antioxidant capabilities . This property is crucial for protecting cells from oxidative damage associated with various diseases.
Anticancer Potential
In vitro studies have shown that 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-, can inhibit the proliferation of cancer cells. For instance, it was noted that certain derivatives significantly reduced cell viability in breast cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Anticancer Activity
A recent investigation assessed the anticancer effects of this compound on human breast cancer cells. The study revealed that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. Notably, the compound induced apoptosis through the activation of caspases .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against E. coli and Bacillus subtilis. The results indicated that the compound's derivatives displayed significant inhibition compared to standard antibiotics, suggesting its potential use in treating resistant bacterial infections .
Summary of Biological Activities
Comparison with Similar Compounds
| Compound Name | Activity Type | Potency Level |
|---|---|---|
| 4H-1-Benzothiopyran-4-one | Antibacterial | High |
| Benzylidene analogs | Antioxidant | Moderate |
| Thioflavone derivatives | Anticancer | Variable |
Q & A
Q. How can the molecular structure of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- be confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- Mass Spectrometry (MS) : Molecular ion peaks ([M]+) at m/z 178 (C₁₀H₁₀OS) align with calculated molecular weights .
- ¹H NMR : Characteristic signals for the dihydrothiophene ring (δ 2.5–3.5 ppm for methyl groups and δ 3.8–4.2 ppm for protons adjacent to the thiopyranone oxygen) .
- Infrared (IR) : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .
Cross-validate data with databases like NIST Chemistry WebBook to resolve ambiguities.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on GHS classifications and safety
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation, Category 3) .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can synthetic routes for 4H-1-Benzothiopyran-4-one derivatives be optimized?
- Methodological Answer : Example synthesis from thiochromanone precursors:
- Reagents : Use alkylation agents (e.g., methyl iodide) under basic conditions (NaOEt) in aprotic solvents (e.g., i-propanol) .
- Reaction Monitoring : Track progress via TLC or HPLC to optimize reaction time (e.g., 1–3 hours for 70–90% yield) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (petroleum ether/ether mixtures) .
Derivatives with substituents (e.g., phenyl, prenyl) require tailored protecting groups to prevent side reactions .
Q. How should researchers address contradictions in reported spectral data for this compound?
- Methodological Answer :
- Purity Verification : Use HPLC (≥99% purity thresholds) to rule out impurities affecting NMR/MS signals .
- Solvent Effects : Note solvent shifts (e.g., DMSO vs. CDCl₃) in ¹H NMR interpretations .
- Reference Standards : Compare data with authoritative databases (e.g., EPA/NIH Mass Spectral Library or NIST ). Discrepancies in melting points may arise from polymorphic forms—perform X-ray crystallography for confirmation .
Q. What factors influence the stability of the benzothiopyranone core under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Decomposition above 200°C (no flashpoint data; avoid open flames) .
- pH Sensitivity : Thiopyranones are prone to hydrolysis under strong acidic/basic conditions. Stabilize in neutral buffers during biological assays .
- Light Sensitivity : Store at 4°C in amber vials to prevent photodegradation (observe storage guidelines in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
